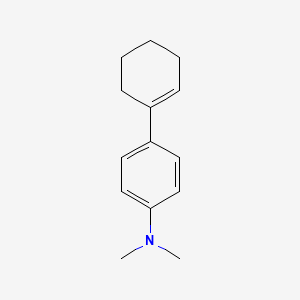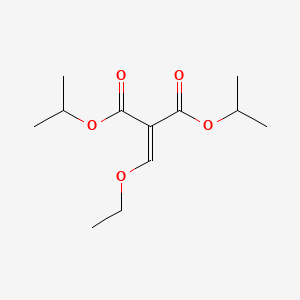
Dipropan-2-yl (ethoxymethylidene)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropan-2-yl (ethoxymethylidene)propanedioate is a chemical compound with the molecular formula C12H20O5. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (ethoxymethylidene)propanedioate typically involves the condensation of diethyl malonate with triethyl orthoformate, followed by the removal of ethanol to form the intermediate product. This intermediate then undergoes further elimination of ethanol to yield the final compound . The reaction conditions generally include heating the mixture at specific temperatures and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include steps for purification and isolation of the final product to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Dipropan-2-yl (ethoxymethylidene)propanedioate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Cyclization Reactions: The compound can undergo cyclization to form ring structures, which are often useful in the synthesis of pharmaceuticals.
Substitution Reactions: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other organic compounds that facilitate the desired transformations. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various cyclic compounds, substituted derivatives, and other complex organic molecules .
科学的研究の応用
Dipropan-2-yl (ethoxymethylidene)propanedioate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of dipropan-2-yl (ethoxymethylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to dipropan-2-yl (ethoxymethylidene)propanedioate include:
- Diethyl ethoxymethylenemalonate
- Ethoxymethylenemalonic acid diethyl ester
- Diethyl 2-(ethoxymethylene)malonate
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form complex molecules distinguishes it from other similar compounds .
特性
CAS番号 |
89587-71-3 |
|---|---|
分子式 |
C12H20O5 |
分子量 |
244.28 g/mol |
IUPAC名 |
dipropan-2-yl 2-(ethoxymethylidene)propanedioate |
InChI |
InChI=1S/C12H20O5/c1-6-15-7-10(11(13)16-8(2)3)12(14)17-9(4)5/h7-9H,6H2,1-5H3 |
InChIキー |
VLQFGQDSWBZCHS-UHFFFAOYSA-N |
正規SMILES |
CCOC=C(C(=O)OC(C)C)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


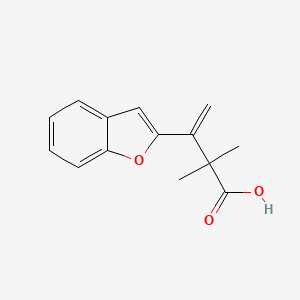
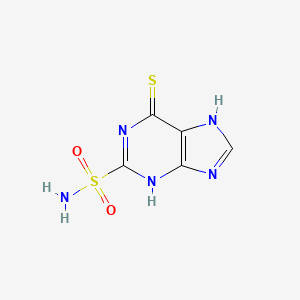

![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)

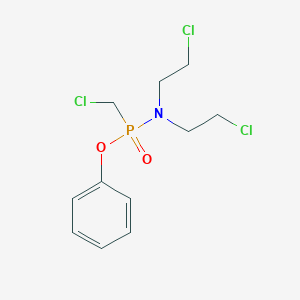
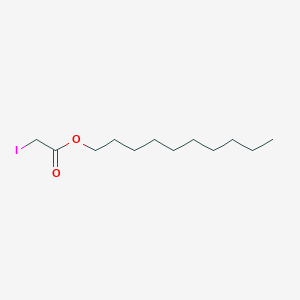
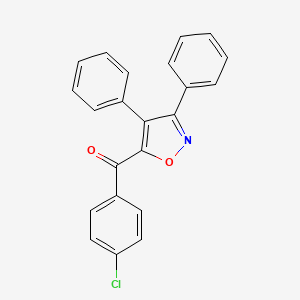


![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

